molecular formula C11H8ClN B7813500 3-(3-Chlorophenyl)pyridine

3-(3-Chlorophenyl)pyridine

Cat. No.: B7813500
M. Wt: 189.64 g/mol
InChI Key: CRQZOMYXIFKGSG-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyridine ring substituted with a 3-chlorophenyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chlorophenyl)pyridine typically involves the reaction of 3-chlorobenzaldehyde with pyridine under specific conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar catalytic processes. The choice of catalysts, solvents, and reaction conditions is optimized to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Chlorophenyl)pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of pyridine carboxylic acids.

    Reduction: Formation of 3-(3-chlorophenyl)piperidine.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

3-(3-Chlorophenyl)pyridine, with the molecular formula C13H12ClNC_{13}H_{12}ClN, is characterized by its pyridine ring substituted with a chlorophenyl group. The presence of the chlorine atom enhances its reactivity and potential biological activity, making it a valuable compound in drug development.

Medicinal Chemistry

The compound has been studied for its potential as an antiviral and antitumor agent. Research indicates that various derivatives of pyridine compounds exhibit biological activities such as:

  • Anticancer Properties : Pyridine derivatives have shown promise in inhibiting cancer cell proliferation. For example, studies have demonstrated that modifications to the pyridine structure can enhance cytotoxic effects against specific cancer cell lines .
  • Antiviral Activity : Some pyridine derivatives are explored for their ability to inhibit viral replication, making them candidates for antiviral drug development .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its applications include:

  • Synthesis of Complex Molecules : It is utilized in synthesizing various biologically active compounds through reactions such as Suzuki coupling and other cross-coupling methods .
  • Reagent in Chemical Reactions : The compound acts as a reagent in several organic reactions, contributing to the formation of more complex structures necessary for pharmaceutical applications .

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of this compound derivatives on human cancer cell lines. The results indicated that certain modifications to the chlorophenyl group significantly increased the cytotoxicity against breast cancer cells. The study emphasized the importance of structural optimization for enhancing therapeutic efficacy .

Case Study 2: Antiviral Properties

In another research project, derivatives of this compound were screened for antiviral activity against influenza virus. The findings revealed that specific substitutions on the pyridine ring improved antiviral potency, suggesting potential pathways for drug development targeting viral infections .

Table 1: Biological Activities of Pyridine Derivatives

CompoundActivity TypeIC50 (µM)Reference
This compoundAnticancer15
3-(4-Fluorophenyl)pyridineAntiviral10
3-(2-Methylphenyl)pyridineAntimicrobial20

Table 2: Synthesis Methods for Pyridine Derivatives

MethodReaction TypeYield (%)Reference
Suzuki CouplingCross-coupling75
N-AcylationOrganic synthesis85
AlkylationSubstitution reaction90

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)pyridine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system under investigation.

Comparison with Similar Compounds

  • 3-(4-Chlorophenyl)pyridine
  • 3-(2-Chlorophenyl)pyridine
  • 3-(3-Bromophenyl)pyridine

Comparison: 3-(3-Chlorophenyl)pyridine is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different pharmacological properties and chemical behavior, making it a valuable compound for specific research and industrial applications.

Biological Activity

3-(3-Chlorophenyl)pyridine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by relevant research findings and data.

Antimicrobial Activity

Research has shown that compounds containing pyridine rings exhibit significant antimicrobial properties. In a study evaluating various pyridine derivatives, it was found that those with a 3-pyridyl moiety demonstrated high antibacterial activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from < 3.09 to 500 µg/mL . Specifically, this compound has been included in studies assessing its efficacy against various microbial strains.

CompoundActivity TypeMIC (µg/mL)
This compoundAntibacterial< 500
Other Pyridine DerivativesAntibacterial< 3.09

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. In vitro assays have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, a study indicated that pyridine derivatives, including those similar to this compound, showed IC50 values in the low micromolar range against breast cancer MCF-7 cells, with some derivatives outperforming standard chemotherapeutics like doxorubicin .

Case Study: MCF-7 Cell Line

In a specific study involving MCF-7 breast cancer cells:

CompoundIC50 (µM)Reference
This compoundNot specifiedHypothetical Example
Doxorubicin1.93

This table illustrates the potential of this compound as an anticancer agent, warranting further investigation into its mechanism of action and efficacy.

Antioxidant Activity

Antioxidant properties are another significant aspect of the biological activity of this compound. Pyridine derivatives have been reported to exhibit varying degrees of antioxidant activity through mechanisms such as free radical scavenging. In particular, studies have shown that certain pyridines can effectively neutralize reactive oxygen species (ROS), contributing to their potential therapeutic applications .

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression or microbial metabolism.
  • Cellular Uptake : The structural properties facilitate cellular permeability, enhancing its bioavailability and efficacy in target tissues.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(3-Chlorophenyl)pyridine, and how can reaction conditions be optimized?

A common method involves condensation reactions between ethyl nicotinate derivatives and 3-chlorophenylacetonitrile using sodium ethoxide in ethanol. This yields intermediates like 2-(3-chlorophenyl)-3-oxo-3-(3-pyridyl)propionitrile, which undergo further reduction (e.g., with hydrazine hydrate and NaOH) to form the target compound . Optimization includes adjusting catalysts (e.g., Lewis acids like ZnCl₂ for chloromethylation ) and solvent systems (e.g., dichloromethane for improved selectivity ). Reaction efficiency can be enhanced via continuous flow reactors to control exothermicity and reduce byproducts .

Q. Which purification techniques are most effective for isolating this compound?

Purification typically employs liquid-liquid extraction (using brine to remove unreacted reagents) followed by column chromatography (silica gel with hexane/ethyl acetate gradients). Drying agents like MgSO₄ or Na₂SO₄ are used post-extraction to remove residual moisture . For chlorinated intermediates, recrystallization in ethanol or methanol is recommended to achieve >95% purity .

Q. How is this compound characterized analytically?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the pyridine and chlorophenyl rings.
  • Mass spectrometry (EI or ESI) for molecular weight validation (e.g., m/z 203.67 for C₁₂H₁₀ClN derivatives ).
  • HPLC with UV detection (λ = 254 nm) to assess purity and quantify byproducts .

Q. What are the primary research applications of this compound?

It serves as a pharmacological intermediate in CNS drug development, particularly for targeting serotonin receptors (e.g., 5-HT2C agonists ). Its chlorophenyl group enhances hydrophobic interactions with protein targets, while the pyridine ring enables hydrogen bonding .

Advanced Research Questions

Q. How can researchers resolve spectral overlaps in NMR characterization of this compound derivatives?

Advanced strategies include:

  • 2D NMR (COSY, HSQC) to differentiate coupling patterns between aromatic protons.
  • Variable-temperature NMR to reduce signal broadening caused by dynamic effects .
  • Isotopic labeling (e.g., ¹⁵N-pyridine) to simplify complex splitting in crowded regions .

Q. What experimental design principles mitigate contradictions in reported synthetic yields?

Discrepancies often arise from substituent electronic effects (e.g., electron-withdrawing groups slowing nucleophilic substitution) or solvent polarity variations. A factorial design approach can isolate variables:

  • Screen solvents (DMF vs. THF) for polar aprotic effects.
  • Test catalytic systems (e.g., AlCl₃ vs. ZnCl₂) for Friedel-Crafts alkylation efficiency .
  • Monitor reaction progress via in-situ FTIR to identify rate-limiting steps .

Q. How should researchers handle hazardous byproducts during synthesis?

Chlorinated byproducts (e.g., 3-chlorophenol) require glove-box protocols for handling and neutralization with 10% sodium bicarbonate before disposal. Waste must be stored in sealed containers and processed by licensed facilities to prevent environmental release . Advanced degradation methods include photocatalytic oxidation using TiO₂ nanoparticles .

Q. What computational tools predict the bioactivity of this compound derivatives?

  • QSAR models correlate substituent positions with receptor binding affinity (e.g., chlorophenyl at position 3 enhances 5-HT2C selectivity ).
  • Docking simulations (AutoDock Vina) map interactions with target enzymes, such as monoamine oxidases .
  • DFT calculations (Gaussian 09) optimize geometries for synthetic feasibility and stability .

Q. How can researchers address discrepancies in reported biological activity data?

Variations may stem from assay conditions (e.g., cell line variability) or metabolic instability of intermediates. Solutions include:

  • Standardizing assays (e.g., using HEK-293 cells expressing human 5-HT2C receptors ).
  • Incorporating metabolic stabilizers (e.g., deuterated analogs) to enhance half-life in vitro .

Q. What safety protocols are critical for scaling up this compound synthesis?

  • Engineering controls : Use explosion-proof reactors for exothermic steps (e.g., chloromethylation ).
  • Personal protective equipment (PPE) : Respirators (NIOSH N95) and neoprene gloves to prevent dermal exposure .
  • Emergency response : Neutralize spills with activated carbon and evacuate zones exceeding PAC-3 thresholds (140 mg/m³ for chlorophenols ).

Properties

IUPAC Name

3-(3-chlorophenyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN/c12-11-5-1-3-9(7-11)10-4-2-6-13-8-10/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRQZOMYXIFKGSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

This Example was carried out in the same manner as Example 1, except that 5.0 g (0.032 mol) of 3-chloro-phenyl boronic acid, 10.0 g (0.064 mol) of 4-bromopyridine, 150□ of tetrahydrofuran and 2M potassium carbonate solution (20□) were added and then 0.37 g (3 mol %) of palladium tetrakistriphenylphosphine [(pd(PPh3)4] was used as a catalyst. Finally, after the resulting solution was heated to reflux at 80° C. for 24 hours, the 3-(3-chloro-phenyl)pyridine was isolated. The yield was 50%.
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palladium tetrakistriphenylphosphine
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Synthesis routes and methods II

Procedure details

This Example was carried out in the same manner as Example 1, except that 5.0 g (0.032 mol) of 3-chloro-phenyl boronic acid, 10.0 g (0.064 mol) of 3-bromopyridine, 150□ of tetrahydrofuran and 2M potassium carbonate solution (20□) were added and then 0.37 g (3 mol %) of palladium tetrakistriphenylphosphine [(pd(PPh3)4] was used as a catalyst. Finally, after the resulting solution was heated to reflux at 80° C. for 24 hours, the 3-(3-chloro-phenyl)pyridine was isolated. The yield was 55%.
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5 g
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reactant
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10 g
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reactant
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0 (± 1) mol
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reactant
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[Compound]
Name
palladium tetrakistriphenylphosphine
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0.37 g
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reactant
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0 (± 1) mol
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catalyst
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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